tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H24N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-[3-(2-aminoethoxy)propyl]-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-aminoethoxy)propanoate
- Tert-butyl 2-(2-aminoethoxy)ethylcarbamate
- N-Boc-2,2′-(ethylenedioxy)diethylamine
Uniqueness
Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-(2-aminoethoxy)propylamine.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-(2-aminoethoxy)propylamine" ], "Reaction": [ "To a solution of tert-butyl N-methylcarbamate (1.0 equiv) in dry THF, add 3-(2-aminoethoxy)propylamine (1.2 equiv) dropwise at room temperature.", "Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate as a white solid." ] } | |
CAS No. |
2434843-62-4 |
Molecular Formula |
C11H24N2O3 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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